9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-, monosulfo deriv., monosodium salt

Description

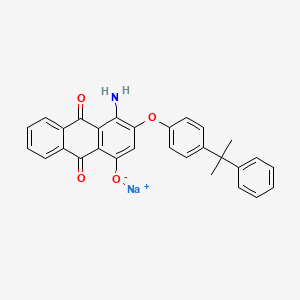

The compound 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-, monosulfo deriv., monosodium salt (hereafter referred to as the Target Compound) is a structurally complex anthraquinone derivative. Its core consists of a 9,10-anthracenedione (anthraquinone) tricyclic system with the following substituents:

- 4-Hydroxy group: Contributes to solubility and biological interactions.

- 2-(4-(1-Methyl-1-phenylethyl)phenoxy) group: A bulky, branched alkylphenoxy substituent that may influence steric effects and lipophilicity.

- Monosulfo derivative (sodium salt): Improves aqueous solubility and ionic character.

Anthraquinones are widely studied for their synthetic versatility, dye properties, and pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Properties

CAS No. |

66327-56-8 |

|---|---|

Molecular Formula |

C29H22NNaO4 |

Molecular Weight |

471.5 g/mol |

IUPAC Name |

sodium;4-amino-9,10-dioxo-3-[4-(2-phenylpropan-2-yl)phenoxy]anthracen-1-olate |

InChI |

InChI=1S/C29H23NO4.Na/c1-29(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)34-23-16-22(31)24-25(26(23)30)28(33)21-11-7-6-10-20(21)27(24)32;/h3-16,31H,30H2,1-2H3;/q;+1/p-1 |

InChI Key |

BCLINFVJWRQOFE-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)[O-])C(=O)C5=CC=CC=C5C4=O)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

| Step | Reaction Type | Description | Typical Conditions |

|---|---|---|---|

| 1. | Anthraquinone Core Preparation | Synthesis or procurement of 9,10-anthracenedione as the starting material | Commercially available or synthesized via oxidation of anthracene |

| 2. | Amination | Introduction of amino group at position 1 via nucleophilic substitution or reduction of nitro precursor | Nitration followed by reduction or direct amination under controlled conditions |

| 3. | Hydroxylation | Introduction of hydroxy group at position 4 | Electrophilic substitution or selective hydroxylation |

| 4. | Etherification (Phenoxy Substitution) | Attachment of 4-(1-methyl-1-phenylethyl)phenoxy substituent at position 2 | Nucleophilic aromatic substitution or Ullmann-type coupling with appropriate phenol derivative |

| 5. | Sulfonation | Introduction of monosulfo group to increase water solubility and ionic character | Sulfonation with chlorosulfonic acid or sulfur trioxide complexes |

| 6. | Salt Formation | Neutralization of sulfonic acid to form monosodium salt | Treatment with sodium hydroxide or sodium carbonate solution |

Detailed Preparation Methods

Preparation of 1-Amino-4-hydroxy-2-substituted Anthracenedione Core

- The anthraquinone nucleus is first functionalized by nitration at position 1 or 2, followed by reduction to the amino group. Hydroxylation at position 4 is achieved through controlled electrophilic substitution or via intermediate hydroxyanthraquinones. This step is critical for ensuring regioselectivity and preserving the quinone structure.

Synthesis of 4-(1-methyl-1-phenylethyl)phenol Intermediate

- The phenoxy substituent bearing the bulky 1-methyl-1-phenylethyl group is synthesized separately. This involves alkylation of phenol with an appropriate alkyl halide or via Friedel-Crafts alkylation to introduce the 1-methyl-1-phenylethyl moiety on the phenol ring.

Etherification to Attach Phenoxy Group

- The phenoxy group is introduced at position 2 of the anthraquinone ring by nucleophilic aromatic substitution. The amino-hydroxy-anthraquinone intermediate reacts with the phenol derivative under basic or catalytic conditions to form the ether linkage. Conditions such as elevated temperature and polar aprotic solvents (e.g., DMF, DMSO) facilitate this coupling.

Research Findings and Analytical Data

Yields and Purity

- Yields for each step vary depending on reaction conditions, but typical overall yields for such multi-step syntheses range from 40% to 70%. Purification is achieved through recrystallization, chromatography, or precipitation techniques.

Characterization

Structural confirmation is done using spectroscopic methods such as NMR (1H, 13C), IR spectroscopy (notably for amino, hydroxy, and sulfo groups), and mass spectrometry.

Elemental analysis confirms the incorporation of sulfur and sodium in the monosulfo monosodium salt form.

Biological Activity Relevance

- Amino- and hydroxy-substituted 9,10-anthracenediones are known for their bioactive properties, including antitumor and antimicrobial effects. The introduction of bulky phenoxy groups and sulfo substituents can modulate these activities and improve pharmacokinetic properties.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Anthraquinone functionalization | Nitration, reduction, hydroxylation | Introduce amino and hydroxy groups | Regioselectivity critical |

| Phenol derivative synthesis | Alkylation/Friedel-Crafts | Prepare 4-(1-methyl-1-phenylethyl)phenol | Bulky substituent introduction |

| Etherification | Nucleophilic aromatic substitution, base, heat | Attach phenoxy group at position 2 | Requires polar aprotic solvent |

| Sulfonation | Chlorosulfonic acid or SO3 complexes | Introduce monosulfo group | Controlled to avoid polysulfonation |

| Salt formation | Neutralization with NaOH | Form monosodium salt | Enhances solubility |

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the anthracenedione core.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized anthracenedione compounds.

Scientific Research Applications

Medical Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. Research indicates that amino-substituted 9,10-anthracenediones can bind to DNA and exhibit cytotoxic effects against various cancer cell lines. For instance, a series of derivatives demonstrated enhanced DNA-binding properties and cytotoxicity, particularly those with specific structural modifications . Notably, compounds like Mitoxantrone have been developed from these derivatives and are used in chemotherapy for treating cancers such as breast cancer and leukemia.

Antimicrobial Properties

The antimicrobial activity of this compound is notable. Studies have indicated that certain derivatives possess substantial antibacterial and antifungal properties. For example, amino-9,10-anthracenediones have been found effective against bacterial strains such as Staphylococcus aureus and Candida albicans . These properties make them suitable candidates for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of 9,10-anthracenedione derivatives has also been explored. Certain compounds have shown efficacy against viruses like HIV and HSV-2 by inhibiting viral replication . This aspect is particularly relevant in the context of developing new antiviral therapies.

Dye Production

The compound is integral to the synthesis of various dyes and pigments. 9,10-Anthracenedione derivatives are key intermediates in producing anthraquinone dyes widely used in textiles and cosmetics. Their vibrant colors and stability under light make them desirable for commercial applications .

Analytical Chemistry

In analytical chemistry, 9,10-anthracenediones serve as reagents for detecting metal ions and other substances. They are utilized in complexometric titrations and photometric determinations due to their ability to form colored complexes with metal ions . This application is crucial in environmental monitoring and quality control in various industries.

Case Study 1: Anticancer Efficacy

A study investigated a series of amino-substituted 9,10-anthracenediones for their anticancer activity. The results indicated that compounds with longer alkyl chains exhibited superior cytotoxicity against breast cancer cell lines compared to shorter chains. This finding suggests a structure-activity relationship that could guide future drug design .

Case Study 2: Antimicrobial Activity

Another research project focused on the synthesis of novel amino-9,10-anthracenediones aimed at combating antibiotic-resistant bacterial strains. The synthesized compounds were tested against Escherichia coli and Pseudomonas aeruginosa, showing significant inhibitory effects. These results highlight the potential of these derivatives in addressing public health concerns related to antibiotic resistance .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Group Analysis

The table below compares the Target Compound with structurally related anthraquinones, emphasizing substituents, applications, and key properties:

Antitumor Activity

- Mitoxantrone: A clinically approved anthraquinone derivative, mitoxantrone inhibits DNA/RNA synthesis and intercalates into DNA. Its dihydroxy and bis-aminoethylamino groups enhance DNA binding affinity, contributing to its therapeutic efficacy against leukemias and solid tumors . Compared to doxorubicin, mitoxantrone exhibits reduced cardiotoxicity due to its inhibition of lipid peroxidation rather than free radical formation .

- Target Compound: While direct antitumor data are unavailable, its 1-amino and 4-hydroxy groups mirror mitoxantrone’s pharmacophores. The bulky phenoxy group may reduce systemic toxicity by limiting cellular uptake or altering pharmacokinetics.

Genotoxicity and Structure-Activity Relationships (SAR)

- DHAQ (1,4-Dihydroxy-5,8-bis(2-hydroxyethylamino)anthraquinone): Exhibits higher genotoxicity (chromosome damage) and therapeutic activity than HAQ (1,4-bis(2-hydroxyethylamino)anthraquinone), attributed to its hydroxyl groups enhancing DNA interaction .

- Target Compound: The absence of dihydroxy groups may reduce genotoxicity compared to DHAQ, while the sulfonate group could improve excretion and safety.

Environmental and Biodegradation Considerations

- Microbial Degradation : Anthracene derivatives are metabolized via pathways yielding 9,10-anthracenedione and phthalic acid . The Target Compound’s sulfonate and bulky groups may slow biodegradation, increasing environmental persistence.

Biological Activity

9,10-Anthracenedione derivatives, particularly those with amino and hydroxy functional groups, have garnered significant attention due to their diverse biological activities. The compound in focus, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-, monosulfo deriv., monosodium salt , exhibits a range of pharmacological effects that make it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical formula for the compound is , with a molecular weight of approximately 373.43 g/mol. It features an anthraquinone core structure modified with an amino group and a sulfonate moiety, which are critical for its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that anthraquinone derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to the one in focus can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins . Specifically, the presence of hydroxyl groups at strategic positions enhances cytotoxicity against tumor cells .

Antimicrobial Properties

The compound demonstrates notable antimicrobial activity against a variety of pathogens. Anthraquinones have been reported to inhibit the growth of bacteria and fungi, including strains such as Candida albicans and clinical dermatophytes . The effectiveness often correlates with structural modifications that enhance solubility and bioavailability.

Antioxidant Activity

The antioxidant potential of anthraquinone derivatives is another significant aspect. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of anthraquinones. For example, they can inhibit nitric oxide production in activated macrophages, thus reducing inflammation . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of anthraquinone derivatives. Key factors influencing their activity include:

- Hydroxyl Group Positioning : The number and position of hydroxyl groups significantly affect the compound's potency against cancer cells.

- Substituent Effects : Alkyl or aryl substituents can enhance or diminish biological activity depending on their electronic properties and steric hindrance.

Case Studies

Several case studies exemplify the biological efficacy of related anthraquinone compounds:

- Osteoclastogenesis Inhibition : A study on 1-amino-4-(phenylamino)anthraquinone derivatives demonstrated their ability to inhibit osteoclast formation induced by RANKL. This suggests potential applications in treating osteoporosis .

- Antiviral Activity : Research has indicated that certain anthraquinone derivatives possess antiviral properties, potentially effective against viral infections through mechanisms that disrupt viral replication .

- Biofilm Inhibition : Recent investigations into marine-derived anthraquinones revealed their capacity to inhibit biofilm formation in pathogenic bacteria, highlighting their potential as novel antibacterial agents .

Q & A

Q. What synthetic methodologies are recommended for preparing this anthracenedione derivative?

A general approach involves sequential functionalization of the anthracenedione core. For example:

- Etherification : React 1-amino-4-hydroxyanthracenedione with 4-(1-methyl-1-phenylethyl)phenol under alkaline conditions to introduce the phenoxy group.

- Sulfonation : Treat the intermediate with concentrated sulfuric acid to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the monosodium salt.

- Purification : Crystallize from a dimethylformamide-ethanol mixture (1:2) to isolate the pure product .

Q. How can the molecular structure of this compound be rigorously characterized?

Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios; FT-IR to identify functional groups (e.g., -NH₂, -OH, sulfonate).

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., expected [M+Na]⁺ peak).

- Elemental analysis : To validate C, H, N, S, and Na content .

Q. What solvents are optimal for solubility and stability studies?

The monosodium sulfonate group enhances aqueous solubility. For non-polar reactions, use DMF or DMSO. Stability tests should monitor degradation under UV light and varying pH (e.g., pH 2–10) using HPLC .

Advanced Research Questions

Q. How do substituents (e.g., -NH₂, -OH, sulfonate) influence its biological activity?

- Amino and hydroxyl groups : Enhance DNA intercalation and redox activity, critical for anticancer properties .

- Sulfonate group : Improves water solubility but may reduce membrane permeability. Comparative studies with non-sulfonated analogs can clarify trade-offs .

- Phenoxy substituent : The bulky 4-(1-methyl-1-phenylethyl) group may sterically hinder interactions with target proteins, requiring molecular docking simulations to optimize .

Q. How can conflicting data between in vitro efficacy and in vivo toxicity be resolved?

- Structural optimization : Replace the methyl-phenylethyl group with less lipophilic substituents to reduce off-target accumulation .

- Drug delivery systems : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance tumor selectivity .

- Toxicity assays : Compare mitochondrial toxicity (MTT assay) in cancer vs. normal cell lines to identify selectivity windows .

Q. What in silico strategies predict binding affinity with biological targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with DNA topoisomerase II or telomerase (targets for anthraquinone derivatives).

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with anti-proliferative IC₅₀ values from published analogs .

Q. How can degradation pathways be analyzed in environmental or metabolic studies?

- LC-MS/MS : Identify degradation products under oxidative (H₂O₂/UV) or reductive (microbial) conditions.

- Isotope labeling : Use ¹⁴C-labeled anthracenedione to track metabolic breakdown in hepatocyte assays .

Methodological Considerations

Q. What analytical techniques quantify purity and degradation products?

- HPLC-UV/Vis : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) for separation.

- ICP-MS : Quantify sodium content to confirm salt stoichiometry .

- Stability-indicating assays : Forced degradation (heat, light, pH stress) followed by peak purity analysis .

Q. How to design experiments assessing redox behavior (e.g., pro-oxidant vs. antioxidant effects)?

- Cyclic voltammetry : Measure redox potentials in buffered solutions (pH 7.4) to identify reactive quinone species.

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell culture to correlate redox activity with cytotoxicity .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others note limited efficacy?

- Cell line variability : Test sensitivity across diverse cancer types (e.g., breast vs. lung carcinoma).

- Efflux pump resistance : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess multidrug resistance effects .

- Dose optimization : Conduct time-dependent cytotoxicity assays to identify therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.